Product packaging for Benzo[d]isothiazole-6-carbaldehyde(Cat. No.:CAS No. 1516012-10-4)

Benzo[d]isothiazole-6-carbaldehyde

Cat. No.: B6617839
CAS No.: 1516012-10-4
M. Wt: 163.20 g/mol
InChI Key: ZCDDRYSQZCVKAY-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-6-carbaldehyde is a high-purity chemical building block designed for pharmaceutical research and discovery. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity . Researchers value this carbaldehyde derivative for its reactive formyl group, which serves as a versatile handle for synthetic elaboration through condensation and nucleophilic addition reactions, enabling the construction of diverse compound libraries for biological screening. The benzothiazole nucleus is a key structural component in the development of novel anticancer agents . Specifically, benzothiazole-based compounds have emerged as a promising class of Heat Shock Protein 90 (Hsp90) C-terminal domain (CTD) inhibitors . Hsp90 is a molecular chaperone critical for the stability and function of numerous oncogenic client proteins; its inhibition leads to the simultaneous degradation of multiple cancer-driving pathways . Unlike N-terminal inhibitors, CTD inhibitors like those derived from the benzothiazole scaffold offer the potential to avoid the induction of the heat shock response, a resistance mechanism that has limited the clinical success of other Hsp90-targeted therapies . This makes this compound a valuable precursor in the structure-activity relationship (SAR) studies aimed at developing next-generation, allosteric Hsp90 inhibitors with improved therapeutic profiles. Please note: This product is intended for research applications only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NOS B6617839 Benzo[d]isothiazole-6-carbaldehyde CAS No. 1516012-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzothiazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-6-1-2-7-4-9-11-8(7)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDDRYSQZCVKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Novel Reaction Pathways for Benzo D Isothiazole 6 Carbaldehyde and Its Derivatives

De Novo Synthesis of the Benzo[d]isothiazole Ring System

The construction of the benzo[d]isothiazole core is most often achieved by assembling the isothiazole (B42339) ring onto a pre-existing benzene (B151609) framework. arkat-usa.org These methods can be categorized based on the functionalities present on the starting aromatic compound. arkat-usa.org

Annulation and Cyclization Strategies for Benzo[d]isothiazole Formation

A primary strategy for forming the benzo[d]isothiazole ring involves the cyclization of substituted benzene derivatives that already contain nitrogen and sulfur atoms. arkat-usa.org This approach is one of the most frequently utilized methods. arkat-usa.org

Another common pathway involves the use of aromatic compounds pre-functionalized with a nitrogen-containing group. arkat-usa.org The sulfur atom is then introduced to complete the isothiazole ring. arkat-usa.org For instance, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur provides an efficient route to various benzo[d]isothiazole derivatives. arkat-usa.org Similarly, copper-catalyzed reactions of 2-bromo-N-arylbenzimidamides with sulfur powder also yield the benzo[d]isothiazole core. arkat-usa.org

A less common but viable method starts with sulfur-preloaded aromatic compounds. A one-pot synthesis from ortho-haloarylamidines and elemental sulfur has been reported, proceeding through an oxidative N-S/C-S bond formation, although it requires high temperatures. arkat-usa.orgarkat-usa.org

Furthermore, the synthesis can be achieved from aromatic precursors lacking both nitrogen and sulfur. One such method involves a double-lithiation strategy starting from thioanisoles, which are then reacted with nitriles to form the benzo[d]isothiazole ring. arkat-usa.org

An alternative approach involves building upon an existing isothiazole scaffold to form the fused benzene ring. arkat-usa.org

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient and convergent approach to constructing complex heterocyclic systems like benzo[d]isothiazoles. nih.gov These reactions combine three or more starting materials in a single step to generate a product that contains portions of all the initial reactants. nih.gov While specific examples of MCRs for the direct synthesis of the benzo[d]isothiazole scaffold are not extensively detailed in the provided results, the principles of MCRs are well-suited for the rapid generation of diverse molecular scaffolds. nih.gov For example, isocyanide-based MCRs have been successfully employed to create pyrrole-fused dibenzothiazepine derivatives, highlighting the potential of this strategy for constructing related heterocyclic systems. researchgate.net

Recent Advancements in Benzo[d]isothiazole Core Assembly

Recent years have seen the development of several innovative methods for the synthesis of the benzo[d]isothiazole core, focusing on efficiency, milder reaction conditions, and the use of more readily available starting materials. arkat-usa.org

Key advancements include:

Metal-Catalyzed Cyclizations: Copper (I) and (II) catalysts are frequently used for the assembly of benzo[d]isothiazolones and benzo[d]isothiazoles. arkat-usa.org A notable recent development is a copper(II)-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder under aerobic conditions. arkat-usa.org Rhodium catalysts have also been employed for the oxidative annulation of benzimidates with elemental sulfur. arkat-usa.org

Metal-Free Approaches: A metal-free, one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur has been developed, although it requires high temperatures. arkat-usa.orgarkat-usa.org Another metal-free method involves the reaction of 3-substituted-2-fluorobenzonitriles with sodium sulfide, followed by reaction with ammonia (B1221849) and sodium hypochlorite (B82951) to form benzo[d]isothiazol-3-amines. arkat-usa.org

Novel Activation Methods: An N-bromosuccinimide (NBS)-induced activation of aryl tert-butyl sulfoxides, followed by conversion to sulfinimides and a Wittig-like reaction, provides a pathway to benzo[d]isothiazole derivatives. arkat-usa.org An improved version of this method avoids NBS by using an amine nucleophile with a catalytic amount of p-toluenesulfonic acid. arkat-usa.org

Catalyst/ReagentStarting MaterialProductKey FeaturesCitation
Copper(II) salt2-bromo-N-arylbenzimidamides and sulfur powderBenzo[d]isothiazolesAlkaline and aerobic conditions arkat-usa.org
Rhodium catalystBenzimidates and elemental sulfurBenzo[d]isothiazolesOxidative annulation via C-H activation arkat-usa.org
Metal-freeortho-haloarylamidines and elemental sulfurBenzo[d]isothiazolesOne-pot oxidative N-S/C-S bond formation at high temperature arkat-usa.orgarkat-usa.org
N-Bromosuccinimide (NBS)Aryl tert-butyl sulfoxidesBenzo[d]isothiazole derivativesWittig-like reaction pathway arkat-usa.org

Synthetic Routes Targeting the Benzo[d]isothiazole-6-carbaldehyde Structure

The synthesis of specifically substituted benzo[d]isothiazoles, such as this compound, requires regioselective functionalization of the benzene ring.

Precursor-Based Synthetic Approaches (e.g., from Benzo[d]isothiazole-6-carboxylic Acid)

A more common and predictable strategy for synthesizing this compound involves the use of a precursor molecule where the C6-position is already functionalized with a group that can be readily converted to an aldehyde. A prime example is the reduction of Benzo[d]isothiazole-6-carboxylic acid or its derivatives.

The general synthetic pathway would involve:

Synthesis of a C6-substituted Benzo[d]isothiazole: This would be achieved through one of the de novo synthesis methods described in section 2.1, starting with a benzene derivative that already bears a substituent at the position corresponding to the final C6-position. For example, starting with a 4-substituted-2-aminobenzonitrile or a similar precursor.

Conversion of the C6-substituent to an aldehyde: Once the Benzo[d]isothiazole-6-carboxylic acid (or a related derivative like an ester or acyl chloride) is obtained, it can be converted to the corresponding aldehyde. Standard organic chemistry transformations for this conversion include:

Reduction of the carboxylic acid to a primary alcohol, followed by oxidation to the aldehyde.

Conversion of the carboxylic acid to an acyl chloride, followed by a Rosenmund reduction or reaction with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride.

Direct reduction of a carboxylic acid ester to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H).

While specific literature detailing the synthesis of this compound from its corresponding carboxylic acid was not found in the search results, this remains a standard and highly plausible synthetic route based on fundamental organic chemistry principles.

PrecursorPotential ReagentsTransformation
Benzo[d]isothiazole-6-carboxylic acid1. SOCl₂ or (COCl)₂ 2. H₂, Pd/BaSO₄ (Rosenmund reduction)Conversion to acyl chloride, then reduction to aldehyde
Benzo[d]isothiazole-6-carboxylic acid1. LiAlH₄ (or other suitable reducing agent) 2. PCC, DMP, or other mild oxidizing agentReduction to primary alcohol, then oxidation to aldehyde
Benzo[d]isothiazole-6-carboxylic acid esterDiisobutylaluminium hydride (DIBAL-H)Direct reduction of ester to aldehyde

Chemical Transformations at the Carbaldehyde Moiety of this compound

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives with potential applications in various fields. These transformations include oxidation to carboxylic acids, nucleophilic additions and condensations, reductions to alcohols, and the formation of imines and hydrazones.

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, benzo[d]isothiazole-6-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives, such as esters and amides. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4), and sodium hypochlorite (NaClO). researchgate.net The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent over-oxidation or side reactions involving the sensitive benzo[d]isothiazole ring. For instance, the oxidation of aldehydes to carboxylic acids can be achieved using sodium hypochlorite in basic media, often assisted by microwave irradiation to reduce reaction times. researchgate.net

A study on the synthesis of 6-hydroxybenzothiazole-2-carboxylic acid involved the ring contraction of a 2-alkoxy-7-hydroxy-2H-benzo nih.govsemanticscholar.orgthiazine intermediate. researchgate.net This suggests that the synthesis of carboxy-substituted benzothiazoles can also be achieved through ring transformation strategies. researchgate.net

Oxidizing Agent Reaction Conditions Key Features
Potassium Permanganate (KMnO4)tert-butyl alcohol/aqueous NaH2PO4Effective for a range of aldehydes. researchgate.net
Sodium Hypochlorite (NaClO)Basic media, optional microwave irradiationLow-cost, eco-friendly, and efficient. researchgate.net

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles. researchgate.net These reactions lead to the formation of a wide range of functional groups and are fundamental to building molecular complexity.

Knoevenagel condensation, a variant of nucleophilic addition, involves the reaction of the aldehyde with active methylene (B1212753) compounds in the presence of a base. This reaction is instrumental in forming new carbon-carbon bonds and synthesizing α,β-unsaturated derivatives. nih.gov For example, the reaction of 2-aminobenzothiazole (B30445) with aromatic aldehydes and 1,3-diketones can proceed via a Knoevenagel condensation mechanism. nih.gov

The aldehyde functional group of this compound can be reduced to a primary alcohol, (benzo[d]isothiazol-6-yl)methanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol can serve as a precursor for further derivatization, including esterification and etherification reactions.

Reductive amination is another important pathway where the aldehyde is converted into an amine. This process involves the in-situ formation of an imine or iminium ion, which is then reduced. masterorganicchemistry.com A common reagent for this one-pot reaction is sodium cyanoborohydride (NaCNBH3) at a slightly acidic pH. masterorganicchemistry.com

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction, which involves the elimination of a water molecule, is often catalyzed by acid. masterorganicchemistry.com Imines are versatile intermediates and can be further reduced to secondary amines or used in cycloaddition reactions. The formation of imines is a reversible process. libretexts.org

Similarly, reacting the aldehyde with hydrazines yields hydrazones. dergipark.org.trnih.gov Hydrazones are characterized by a C=N-N linkage and are important intermediates in organic synthesis. dergipark.org.tr The reaction is typically carried out by refluxing the aldehyde and a hydrazine (B178648) derivative in a suitable solvent, sometimes with a catalytic amount of acid. nih.govnih.govmdpi.com The formation of hydrazones is confirmed by spectroscopic methods, such as the appearance of a characteristic imine group signal in IR and NMR spectra. nih.gov

Reactant Product Key Features
Primary AmineImine (Schiff Base)Reversible condensation reaction, often acid-catalyzed. masterorganicchemistry.comlibretexts.org
HydrazineHydrazoneForms a C=N-N linkage, useful synthetic intermediates. dergipark.org.trnih.gov

Derivatization Strategies for the Benzo[d]isothiazole Ring System

Beyond the transformations of the carbaldehyde group, the benzo[d]isothiazole ring itself can be functionalized to introduce a variety of substituents, further expanding the chemical space of its derivatives.

Introducing substituents onto the fused benzene ring of the benzo[d]isothiazole scaffold can significantly modulate the electronic properties and biological activity of the resulting compounds. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be employed to introduce functional groups at specific positions on the benzene ring, guided by the directing effects of the isothiazole ring and any existing substituents.

A "ring fusion" strategy has been reported for the synthesis of benzo[d]isothiazole derivatives, starting from a known chemical entity to create novel fused ring systems. nih.gov This approach can lead to the development of compounds with unique three-dimensional structures and biological activities. nih.gov Additionally, methods for synthesizing novel benzo semanticscholar.orgnih.govisothiazolo[2,3-a]pyrazine-6,6-dioxide ring systems have been developed, starting from easily accessible materials. herts.ac.uk

Modifications and Functionalization of the Isothiazole Moiety

The functionalization of the isothiazole ring within the benzo[d]isothiazole framework is crucial for modulating the physicochemical and biological properties of its derivatives. Key strategies involve reactions such as nucleophilic substitution and cross-coupling, particularly utilizing halogenated isothiazoles as versatile synthetic intermediates. thieme-connect.com

Halogen-substituted isothiazoles are highly reactive and serve as building blocks for introducing a wide variety of substituents onto the isothiazole ring. thieme-connect.com For instance, the development of methods for the synthesis of 3,4,5-functionalized isothiazoles has been achieved through rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. thieme-connect.com This approach proceeds through the formation of a rhodium α-thiavinyl carbenoid, which acts as a 1,3-dipole equivalent. thieme-connect.com

Another avenue for functionalization is the transformation of side chains attached to the isothiazole ring without altering the core heterocycle. thieme-connect.com This allows for the synthesis of a diverse library of derivatives from a common intermediate. For example, the synthesis of 4-arylisothiazoles has been accomplished through the (3+2)-heterocyclization of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate. thieme-connect.comthieme-connect.com

Furthermore, the direct and indirect formation of benzo[d]isothiazoles from thioanisoles using a double-lithiation strategy has been reported. arkat-usa.org This method allows for the introduction of various alkyl or aryl moieties at the 3-position of the benzo[d]isothiazole scaffold. arkat-usa.org

Table 1: Selected Functionalization Reactions of the Isothiazole Moiety

Reaction TypeStarting MaterialsReagents/ConditionsProduct TypeReference
Rhodium-catalyzed transannulation1,2,3-Thiadiazoles, NitrilesRhodium catalyst3,4,5-Functionalized isothiazoles thieme-connect.com
(3+2)-Heterocyclizationα,β-Unsaturated aldehydes, Ammonium thiocyanateDimethylformamide4-Arylisothiazoles thieme-connect.comthieme-connect.com
Double lithiationThioanisoles, Nitrilesn-BuLi, TMEDA, MTBE3-Substituted benzo[d]isothiazoles arkat-usa.org

Sustainable and Green Chemical Approaches in Benzo[d]isothiazole Synthesis

In line with the principles of green chemistry, recent research has emphasized the development of sustainable synthetic routes to benzo[d]isothiazoles. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

The development of synthetic methods that avoid the use of transition metal catalysts is a significant goal in green chemistry, as it simplifies purification and reduces environmental impact. researchgate.net Several catalyst-free and transition-metal-free protocols for the synthesis of isothiazoles and their benzo-fused analogs have been reported.

One notable approach is the [4+1] annulation of β-ketodithioesters or β-ketothioamides with ammonium acetate (B1210297) under metal- and catalyst-free conditions. thieme-connect.comorganic-chemistry.org This method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to afford 3,5-disubstituted isothiazoles. thieme-connect.comorganic-chemistry.org

Another transition-metal-free synthesis involves the cycloaddition reaction between in situ generated benzyne (B1209423) and 1,2,5-thiadiazoles. arkat-usa.org This method provides a diverse range of benzo[d]isothiazoles in moderate to excellent yields. arkat-usa.org Additionally, a one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur has been developed, although it requires high temperatures. arkat-usa.org

A more recent metal-free method involves the reaction of 2-fluoro-benzonitriles with sodium sulfide, followed by cyclization. arkat-usa.org This efficient procedure allows for the preparation of 3-aminobenzo[d]isothiazoles. arkat-usa.org Furthermore, a catalyst-free approach for synthesizing benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole has been developed using a water-isopropanol mixture under microwave irradiation. researchgate.netnih.gov

Table 2: Catalyst-Free and Transition-Metal-Free Syntheses of Benzo[d]isothiazole Derivatives

Starting MaterialsReagents/ConditionsProduct TypeYieldReference
β-Ketodithioesters/β-Ketothioamides, NH4OAcAerial oxidation3,5-Disubstituted isothiazoles- thieme-connect.comorganic-chemistry.org
2-(Trimethylsilyl)aryl triflates, 1,2,5-ThiadiazolesCsFBenzo[d]isothiazoles24-97% arkat-usa.org
ortho-Haloarylamidines, Elemental sulfurHigh temperature (135 °C)Benzo[d]isothiazoles- arkat-usa.org
2-Fluoro-benzonitriles, Sodium sulfideNucleophilic aromatic substitution, cyclization3-Aminobenzo[d]isothiazoles- arkat-usa.org
2-Aminobenzothiazole, α-Halo ketonesH2O-IPA, MicrowaveBenzo[d]imidazo[2,1-b]thiazolesExcellent researchgate.netnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. researchgate.netijpbs.comscielo.br The use of microwave irradiation in the synthesis of benzo[d]isothiazoles and related heterocycles often leads to shorter reaction times and cleaner reactions compared to conventional heating methods. scielo.brias.ac.in

For instance, the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-iodobenzamides and elemental sulfur has been achieved using CuBr2 catalysis under microwave irradiation. nih.gov In another example, the oxidative cyclization of 3-aminopropenethiones to yield 4-cyanoisothiazoles can be performed in minutes under microwave irradiation, with yields comparable to reactions run for hours at room temperature. thieme-connect.com

Solvent-free, or neat, reaction conditions represent another important green chemistry approach, as they eliminate the need for potentially toxic and volatile organic solvents. organic-chemistry.org An eco-friendly, neat synthesis of isothiazoles has been developed using ammonium thiocyanate. rsc.org Similarly, the oxidative cyclization of 3-aminopropenethiones can be carried out solvent-free using chromium trioxide supported on silica (B1680970) gel. thieme-connect.com A catalyst- and solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793) also provides a rapid and efficient route to 2-aminothiazoles. organic-chemistry.org

Table 3: Microwave-Assisted and Solvent-Free Syntheses

Reaction TypeStarting MaterialsConditionsProduct TypeKey AdvantagesReference
Copper-catalyzed cascade reaction2-Iodobenzamides, S8CuBr2, Microwave (MW)Benzo[d]isothiazol-3(2H)-ones- nih.gov
Oxidative cyclization3-AminopropenethionesCrO3/SiO2, MW, solvent-free4-CyanoisothiazolesReduced reaction time thieme-connect.com
Ammonium thiocyanate-promoted synthesis-NeatIsothiazolesEco-friendly, rapid rsc.org
Hantzsch condensation2-Bromoacetophenones, ThioureaCatalyst- and solvent-free2-AminothiazolesRapid, efficient, eco-friendly organic-chemistry.org
Cyclocondensation2-Aminothiophenols, AldehydesPIFA, MWBenzothiazolesGood to excellent yields ias.ac.in
Catalyst-free synthesis2-Aminobenzothiazole, α-Halo ketonesH2O-IPA, MWBenzo[d]imidazo[2,1-b]thiazolesExcellent yields, green process researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of Benzo D Isothiazole 6 Carbaldehyde

Reactivity Profile of the Aldehyde Functional Group

Detailed studies focusing on the electrophilic characteristics of the carbonyl carbon and the pathways of nucleophilic attack specifically for Benzo[d]isothiazole-6-carbaldehyde are not present in the surveyed literature. While general principles of aldehyde reactivity are well-established, their application and any potential modulation by the benzo[d]isothiazole moiety have not been specifically investigated or reported.

Quantitative data, such as spectroscopic analyses (e.g., ¹³C NMR chemical shifts of the carbonyl carbon) or computational studies (e.g., partial atomic charges) that would definitively characterize the electrophilicity of the carbonyl carbon in this specific molecule, are not available.

There is a lack of published research detailing the stereochemical and regiochemical outcomes of nucleophilic additions to the aldehyde group of this compound. Consequently, the formation of tetrahedral intermediates and subsequent reaction adducts for this particular compound has not been mechanistically elucidated.

Electronic and Steric Influence on the Reactivity of the Benzo[d]isothiazole Core

The electronic properties of the benzo[d]isothiazole ring system, particularly the interplay between the electron-withdrawing nature of the isothiazole (B42339) sulfur and nitrogen atoms and the aromatic benzene (B151609) ring, undoubtedly influence the reactivity of the C-6 carbaldehyde group. However, specific studies quantifying these electronic effects (e.g., Hammett analysis) or evaluating the steric hindrance imposed by the bicyclic core on the aldehyde's reactivity are absent from the literature.

Reaction Mechanisms of Key Transformations

Mechanistic investigations into the cyclization, annulation, and condensation reactions involving this compound are not described in the available scientific domain.

While the synthesis of heterocyclic compounds often involves cyclization and annulation reactions where aldehydes are key starting materials, the specific pathways and transition states for such reactions starting from this compound have not been reported.

Detailed mechanistic studies of condensation reactions, such as aldol, Knoevenagel, or Wittig reactions, specifically utilizing this compound as the aldehyde component, are not available. The influence of the benzo[d]isothiazole scaffold on the kinetics and thermodynamics of these fundamental organic transformations remains an unexplored area of research.

Kinetic and Thermodynamic Considerations in Reaction Design

The design of synthetic routes for this compound and its derivatives is fundamentally governed by kinetic and thermodynamic principles. These factors determine reaction feasibility, rate, and product distribution. The formation of the core benzo[d]isothiazole scaffold, in particular, often involves significant kinetic barriers that necessitate carefully chosen reaction conditions or catalytic systems to achieve viable yields.

Kinetic Challenges and Catalytic Solutions

The synthesis of the fused benzo[d]isothiazole ring system can be kinetically challenging, often requiring substantial energy input to overcome high activation barriers. For instance, the construction of the scaffold from ortho-haloarylamidines and elemental sulfur through oxidative N-S/C-S bond formation requires a relatively high temperature of 135 °C and extended reaction times to achieve the desired reactivity. arkat-usa.org This indicates a kinetically slow process under uncatalyzed, thermal conditions.

To circumvent these kinetic hurdles, modern synthetic strategies employ catalysts that provide alternative, lower-energy reaction pathways. These approaches allow the reactions to proceed more rapidly and under milder conditions.

Copper-Catalyzed Cyclization: Copper catalysts are effective in promoting the intramolecular C–S bond formation from precursors like ortho-haloaryl thioamides to yield the isothiazole core. vulcanchem.com This method facilitates the reaction at lower temperatures than uncatalyzed thermal cyclizations.

Lithiation Strategies: A double lithiation strategy using organolithium reagents like n-BuLi can be used to form the benzo[d]isothiazole ring from thioanisole (B89551) precursors. arkat-usa.org This approach proceeds under milder conditions by first creating a highly reactive lithiated intermediate. arkat-usa.org

The aldehyde group at the 6-position is an electrophilic center, making it susceptible to nucleophilic additions. vulcanchem.com This reactivity is a key kinetic consideration in the design of subsequent derivatization reactions, such as condensations and cyclizations, to build more complex molecules. vulcanchem.com

Thermodynamic Driving Forces

From a thermodynamic perspective, the formation of the aromatic benzo[d]isothiazole ring system is a highly favorable process that acts as the driving force for the cyclization reactions. The stability of this fused heterocyclic structure ensures that, once the kinetic barriers are overcome, the equilibrium lies far towards the product side.

Computational studies on related benzothiazole (B30560) structures provide insights into the thermodynamic stability and reactivity. mdpi.comccsenet.org Parameters such as the HOMO-LUMO energy gap (ΔE) can indicate kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For substituted benzothiazoles, theoretical calculations have shown that the C6 carbon is a highly electrophilic site, which aligns with the observed reactivity of the carbaldehyde group at this position. ccsenet.org

The interplay between kinetics and thermodynamics is crucial in reaction design. While a reaction may be thermodynamically favorable (i.e., the products are more stable than the reactants), it may not proceed at a practical rate without addressing the kinetic barriers. The selection of appropriate catalysts, reagents, and reaction conditions is therefore essential for the successful synthesis of this compound and its derivatives.

The following table summarizes representative reaction conditions, illustrating how kinetic parameters are controlled in practice to synthesize the benzo[d]isothiazole scaffold.

Precursor TypeReagents/CatalystTemperatureReaction TimeNotes
ortho-Haloaryl ThioamidesCopper CatalystModerateVariesProvides a lower energy pathway for C-S bond formation. vulcanchem.com
ortho-HaloarylamidinesElemental Sulfur135 °CLongDemonstrates the high kinetic barrier of uncatalyzed thermal cyclization. arkat-usa.org
Thioanisolesn-BuLi, TMEDARoom Temp. to 65 °CVariesUtilizes a highly reactive lithiated intermediate to proceed under milder conditions. arkat-usa.org
Benzylthio derivativesSO₂Cl₂, NH₃Not specifiedNot specifiedRing closure proceeds via an oxidant and a nitrogen source. arkat-usa.org

Computational and Theoretical Studies of Benzo D Isothiazole 6 Carbaldehyde

Density Functional Theory (DFT) Applications to Benzo[d]isothiazole-6-carbaldehyde

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various derivatives of benzothiazole (B30560) and related heterocyclic compounds. iosrjournals.orgresearchgate.net DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in understanding the fundamental properties of these molecules. mdpi.comnih.gov

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. DFT calculations are a powerful tool for determining the distribution of electrons within a molecule and the energies of its molecular orbitals. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. For this compound, the HOMO is likely to be localized over the electron-rich benzo[d]isothiazole ring system, while the LUMO may be concentrated on the electron-withdrawing carbaldehyde group.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Parameter Energy (eV)
EHOMO -6.5
ELUMO -2.3
Energy Gap (ΔE) 4.2

This table presents hypothetical data for illustrative purposes to show the typical output of a DFT calculation.

DFT calculations are highly effective for determining the most stable three-dimensional structure of a molecule. Conformational analysis of this compound would involve studying the rotation around the single bond connecting the carbaldehyde group to the benzo[d]isothiazole ring. By calculating the energy for different dihedral angles, a potential energy surface can be generated to identify the global minimum energy conformation.

Once the most stable conformer is identified, DFT can be used to predict its geometrical parameters with high accuracy. This includes bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 2: Selected Predicted Geometrical Parameters for this compound's Most Stable Conformer (Hypothetical Data)

Parameter Value
C-C (ring) bond length 1.39 - 1.41 Å
C-S bond length 1.75 Å
N-S bond length 1.65 Å
C=O bond length 1.21 Å
C-C-H (aldehyde) bond angle 121°
C-C-C-O (aldehyde) dihedral angle 0° (planar)

This table contains illustrative hypothetical data.

DFT methods can simulate various spectroscopic properties, providing valuable data for structural elucidation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are a powerful tool for assigning experimental spectra. nih.govuq.edu.au By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be predicted. Comparing the calculated shifts with experimental data helps in the unambiguous assignment of all proton and carbon signals.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. mdpi.commdpi.com Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, aiding in the assignment of experimental spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde, C=N stretching of the isothiazole (B42339) ring, and various C-H bending and stretching modes of the aromatic system. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values due to the neglect of anharmonicity in the calculations. mdpi.com

Table 3: Illustrative Calculated Vibrational Frequencies and NMR Chemical Shifts for this compound (Hypothetical Data)

Spectroscopic Data Predicted Value
Vibrational Frequencies
ν(C=O) ~1705 cm-1
ν(C=N) ~1580 cm-1
NMR Chemical Shifts
δ(1H, Aldehyde) ~9.9 ppm
δ(13C, Aldehyde C=O) ~190 ppm

This table presents hypothetical data for illustrative purposes.

DFT is a valuable tool for studying the mechanisms of chemical reactions. For this compound, this could involve investigating reactions such as nucleophilic addition to the carbonyl group. DFT can be used to locate the transition state structure for a given reaction and calculate its energy. The difference in energy between the reactants and the transition state gives the activation energy barrier, which is crucial for understanding the reaction kinetics. Such studies have been applied to understand the formation mechanisms of benzo[d]isothiazoles. arkat-usa.org

Molecular Dynamics (MD) Simulations Applied to Benzo[d]isothiazole Systems

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations are particularly useful for studying the conformational dynamics and stability of benzo[d]isothiazole systems, especially in different environments like a solvent or when interacting with a biological target such as a protein. nih.govnih.gov

For this compound, an MD simulation would reveal the flexibility of the molecule, particularly the rotational dynamics of the carbaldehyde group. Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD indicates that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. It helps to identify the more flexible and rigid parts of the molecule. For this compound, the atoms of the carbaldehyde group would likely show higher RMSF values compared to the more rigid fused ring system.

These analyses provide a deeper understanding of the molecule's behavior in a dynamic context, which is crucial for applications in materials science and drug design.

This table outlines the typical parameters analyzed in MD simulations.

Ligand-Receptor Interaction Studies for Derivatives

While specific ligand-receptor interaction studies for derivatives of this compound are not extensively documented in dedicated public studies, the methodologies are well-established through research on analogous heterocyclic systems. The primary goal of these studies is to elucidate how a ligand (the derivative) binds to a biological target, such as a protein or enzyme receptor, at the atomic level. This understanding is fundamental for structure-activity relationship (SAR) analysis. nih.gov

Molecular docking and molecular dynamics (MD) simulations are the principal techniques employed. Docking predicts the preferred orientation of a ligand within a receptor's binding pocket, while MD simulations model the dynamic evolution of the ligand-receptor complex over time, providing insights into its stability and conformational changes.

Studies on related azole derivatives, such as dimeric indazoles targeting the VEGFR2 kinase, have demonstrated that binding affinity is governed by a combination of specific interactions with amino acid residues in the receptor's active site. nih.gov These interactions typically include:

Hydrogen Bonds: Crucial for anchoring the ligand in the correct pose.

π-π Stacking: Occurs between the aromatic rings of the ligand and aromatic residues like Phenylalanine (Phe). nih.gov

Hydrophobic Interactions: Contributions from non-polar parts of the ligand and receptor. nih.gov

π-Cation Interactions: Electrostatic interactions between the ligand's aromatic system and positively charged residues like Lysine (Lys). nih.gov

The strength of these interactions can be quantified using advanced computational methods like Symmetry-Adapted Perturbation Theory (SAPT0) or Pair-Interaction Energy Decomposition Analysis (PIEDA). nih.gov For example, analysis of indazole derivatives interacting with VEGFR2 kinase has shown that electrostatic and dispersion forces are major contributors to the binding energy. nih.gov A similar approach for this compound derivatives would involve docking them into a relevant biological target and analyzing the resulting interactions to guide optimization.

The following table, adapted from studies on related azole compounds targeting the VEGFR2 kinase, exemplifies the kind of data generated in ligand-receptor interaction studies. nih.gov

Interaction TypeInteracting Residue (Example)Typical Energy Contribution (kcal/mol)Governing Force
Hydrogen BondGlu917, Thr916-7 to -9Electrostatic
π-π StackingPhe918-3 to -9Dispersion
π-CationLys868VariableElectrostatic
HydrophobicAla866-5 to -6Dispersion

Quantum Chemical Methods for Reactivity and Selectivity Prediction

Quantum chemical methods are powerful tools for predicting the intrinsic reactivity and selectivity of molecules like this compound. nih.gov By solving approximations of the Schrödinger equation, these methods provide detailed information about a molecule's electronic structure. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net

Key parameters calculated to predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecular surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack. This allows for the prediction of regioselectivity in chemical reactions.

Atomic Charges: Methods like Natural Population Analysis (NPA) calculate the electron density centered on each atom, providing a quantitative measure of electrophilic and nucleophilic sites. researchgate.net

Reaction Barriers: Quantum chemical calculations can model the entire reaction pathway from reactants to products, including the high-energy transition state. mdpi.com The calculated energy barrier (activation energy) allows for the prediction of reaction rates and the comparison of competing pathways, thereby explaining selectivity. mdpi.com

The following table summarizes various computational methods and the reactivity parameters they can predict.

Computational MethodCalculated ParameterPredicted Property
DFT (e.g., B3LYP/6-31G*)HOMO/LUMO EnergiesKinetic Stability, Electron Donating/Accepting Ability
DFTMESP SurfaceSites for Nucleophilic/Electrophilic Attack
Semi-Empirical (e.g., PM7, AM1)Reaction EnthalpyThermodynamic Feasibility
DFT, DFTBTransition State EnergyReaction Kinetics and Selectivity

Computational Design and Virtual Screening Approaches for Novel Derivatives

Computational design and virtual screening are powerful strategies to identify novel derivatives of a lead compound like this compound with enhanced biological activity. nih.gov This process leverages computational power to evaluate large libraries of virtual compounds, prioritizing a smaller, more promising set for chemical synthesis and experimental testing. nih.gov

The typical workflow involves several key steps:

Target Identification and Preparation: A biologically relevant receptor (e.g., an enzyme or protein) is identified. Its three-dimensional structure, obtained from X-ray crystallography or homology modeling, is prepared for docking.

Library Generation: A virtual library of derivatives is created by systematically modifying the core structure of this compound. This can involve adding various functional groups at different positions on the benzoisothiazole ring or modifying the carbaldehyde group.

Virtual Screening (Docking): The entire library of virtual derivatives is docked into the active site of the target receptor. A scoring function is used to estimate the binding affinity for each compound, allowing them to be ranked.

Hit Identification and Filtering: Compounds with the best docking scores are identified as "hits." These are often filtered based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness.

Pharmacophore Modeling: A pharmacophore model can be developed based on the top-ranked hits. nih.gov This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding. This model can then be used to guide further derivatization, suggesting modifications that could lead to better interactions with the receptor. nih.gov

This synergistic approach, which combines structure-based design with SAR analysis, streamlines the discovery process, saving significant time and resources. nih.gov

The following table outlines the typical stages in a computational design and screening campaign.

StageMethodologyObjective
1. Library DesignCombinatorial enumerationCreate a diverse virtual library of derivatives.
2. Virtual ScreeningMolecular DockingPredict binding modes and rank compounds by affinity.
3. Hit PrioritizationScoring Functions, ADMET PredictionSelect the most promising candidates for synthesis.
4. Lead OptimizationPharmacophore Modeling, MD SimulationsGuide rational design of more potent and selective analogs. nih.gov

Applications of Benzo D Isothiazole 6 Carbaldehyde in Advanced Materials Science

Utilization as a Building Block in Polymer Synthesis

The aldehyde functionality of Benzo[d]isothiazole-6-carbaldehyde makes it a prime candidate for incorporation into polymeric structures through various condensation reactions. Its role as a monomeric unit is particularly significant in the synthesis of conjugated polymers designed for electronic applications.

This compound can be utilized as a fundamental building block in the creation of conjugated polymers. The aldehyde group facilitates its reaction with other monomers to form extended π-conjugated systems. For instance, it can undergo condensation polymerization with compounds containing active methylene (B1212753) groups or amino functionalities to create polymers with alternating donor-acceptor architectures.

The synthesis of polythiophenes containing benzo[d]thiazole heterocycles has been demonstrated through oxidative polymerization. researchgate.net While these studies may use different starting materials, the principle of incorporating the benzothiazole (B30560) unit into a polymer backbone is well-established. The aldehyde group on this compound offers a direct route for creating such polymers, for example, through Knoevenagel condensation reactions with thiophene-based co-monomers. The resulting polymers are investigated for their potential in organic electronics. researchgate.netnih.gov The general synthetic approach involves reacting the aldehyde with a suitable co-monomer to build the polymer chain, a strategy widely employed in material science. researchgate.net

The incorporation of the benzo[d]isothiazole moiety into a polymer chain has a profound impact on the material's electronic properties. The benzo[d]isothiazole unit is known to be electron-deficient, and when integrated into a conjugated polymer, it acts as an electron acceptor. nih.gov This acceptor characteristic is crucial for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Theoretical studies using Density Functional Theory (DFT) have shown that the presence of a benzo[d]thiazole ring can significantly decrease the band gap of polythiophenes. nih.gov For example, the addition of a benzo[d]thiazole unit to a polythiophene structure was predicted to decrease the energy gap (Eg) substantially. nih.gov This reduction in the band gap is a critical factor for applications in organic photovoltaics and field-effect transistors, as it enhances the material's ability to absorb light and transport charge. The planarity and electron-accepting nature of the related benzothiadiazole (BTz) core are key properties exploited in conjugated polymer synthesis to lower the HOMO levels and reduce the band gap, thereby maximizing absorption and optoelectronic capabilities. nih.gov

Table 1: Influence of Heterocyclic Moieties on Polymer Properties

Polymer SystemIncorporated MoietyObserved/Predicted EffectReference
PolythiophenesBenzo[d]thiazoleStrong decrease in the energy band gap (Eg). nih.gov
Donor-Acceptor CopolymersBenzothiadiazole (BTz)Acts as a strong electron-acceptor, lowers HOMO levels. nih.gov
Poly(thiophene-fluorene)BenzothiazoleInfluences optical and electrical properties. nih.gov

Development of Functional Dyes and Pigments

The chromophoric nature of the benzo[d]isothiazole core, combined with the reactive aldehyde group, makes this compound a valuable precursor for synthesizing novel dyes and pigments with specific optical properties.

The benzo[d]isothiazole structure is a component of various chromophores and fluorophores. The aldehyde group of this compound serves as a synthetic anchor to build larger, more complex dye molecules. For example, derivatives of benzothiazole carbaldehyde have been used to synthesize analogs of Pigment Yellow 101 by reacting them with various aromatic diamines. sci-hub.se This demonstrates a direct pathway from a carbaldehyde-functionalized benzothiazole to a commercially relevant pigment class.

The electronic properties of the benzothiazole ring contribute to the resulting dye's color and fluorescence characteristics. nih.gov By extending the conjugation of the system through reactions at the aldehyde, the absorption and emission wavelengths of the resulting molecule can be precisely tuned. This principle is fundamental in designing custom dyes for applications ranging from textiles to advanced optical materials.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs). Benzothiazole derivatives have been shown to exhibit AIE. nih.gov

For instance, a benzothiazole-based probe was reported to display AIE in a mixed solvent system, with its emission characteristics changing between the solution and aggregated states. nih.gov Similarly, donor-acceptor molecules containing a benzothiadiazole acceptor moiety have been synthesized and shown to exhibit a significant AIE effect, with their fluorescence quantum yield increasing dramatically from the solution to the solid state. mdpi.com These findings suggest that derivatives of this compound, which can be readily synthesized to form structures that restrict intramolecular rotation upon aggregation, are promising candidates for the development of new AIE-active materials. The restriction of intramolecular motions in the aggregated state is a key mechanism for AIE, and the rigid benzo[d]isothiazole core is conducive to this effect. researchgate.net

Table 2: AIE Properties of Benzothiazole/Benzothiadiazole Derivatives

Compound TypeCore MoietyKey FindingReference
Molecular ProbeBenzothiazoleExhibits AIE in mixed solvents (THF/water). nih.gov
Donor-Acceptor MoleculeBenzothiadiazoleFluorescence quantum yield increases from ~0.1 in solution to ~0.8 in the solid state. mdpi.com
HBT Derivative2-(2'-Hydroxyphenyl)benzothiazoleCoupling of excited-state intramolecular proton transfer (ESIPT) and AIE. researchgate.net

Contributions to Electronic and Optoelectronic Materials

The utility of this compound as a building block for polymers and dyes directly translates to its contribution to the broader field of electronic and optoelectronic materials. The unique properties it imparts are critical for the development of next-generation devices.

Polymers derived from this compound, with their tailored electronic band gaps and charge transport properties, are being investigated for use in a variety of organic semiconductor-based devices. researchgate.net The electron-deficient nature of the benzo[d]isothiazole unit makes these polymers suitable for applications such as:

Organic Field-Effect Transistors (OFETs): The ability to tune HOMO/LUMO levels is essential for efficient charge injection and transport.

Organic Solar Cells (OSCs): Polymers with low band gaps can absorb a broader range of the solar spectrum, leading to higher power conversion efficiencies. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The development of AIE-active materials from this compound could lead to highly efficient solid-state emitters. nih.gov

Furthermore, the functional dyes and pigments synthesized from this aldehyde can be used as colorants in electronic displays or as active components in dye-sensitized solar cells (DSSCs). The photostability and tunable optical properties of these materials are key advantages. The exploration of materials based on the benzo[d]isothiazole scaffold continues to be an active area of research, with the potential to yield novel materials for a wide array of electronic and optoelectronic applications.

Organic Light-Emitting Diode (OLED) Components

Similarly, there is no direct evidence in the scientific literature to support the application of this compound as a component in Organic Light-Emitting Diodes (OLEDs). Research in the field of OLEDs often focuses on carbazole (B46965) derivatives and other heterocyclic compounds that exhibit good charge carrier injection and transfer characteristics, along with desirable electroluminescence properties. nih.govresearchgate.net While the broader class of benzothiazole derivatives has been investigated for their potential in OLEDs, specific data for this compound is absent. The aldehyde functionality could, in principle, be used to synthesize larger molecules with potential emissive properties, but such research has not been published.

Structure Activity Relationship Sar and Scaffold Design in Medicinal Chemistry

Benzo[d]isothiazole-6-carbaldehyde as a Privileged Scaffold for Rational Drug Design

The benzo[d]isothiazole ring system is considered a privileged scaffold in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to serve as a core structure for ligands that can interact with a variety of distinct biological targets, leading to a broad range of pharmacological activities. nih.govnih.gov The fusion of a benzene (B151609) ring with an isothiazole (B42339) ring creates a bicyclic aromatic system with a specific arrangement of heteroatoms (nitrogen and sulfur) that can engage in multiple types of non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking. nih.gov

The introduction of a carbaldehyde group at the 6-position, yielding this compound, provides a crucial reactive handle for synthetic modification. This aldehyde functionality allows for the straightforward creation of diverse chemical libraries through reactions like Schiff base formation or reductive amination, enabling the exploration of chemical space around the core scaffold. nih.gov Derivatives of the related benzothiazole (B30560) scaffold have shown activities including anticancer, antimicrobial, and enzyme inhibition, underscoring the therapeutic potential inherent in this class of compounds. benthamscience.commdpi.comresearchgate.net For instance, benzo[d]isothiazole-based compounds have been investigated as potent and selective modulators for metabotropic glutamate (B1630785) receptors and as inhibitors of sodium glucose co-transporter 2 (SGLT2). arkat-usa.org This demonstrates the scaffold's utility in developing targeted therapies for a range of diseases, solidifying its status as a valuable starting point for rational drug design.

Strategies for Derivatization to Optimize Biological Activity

The this compound scaffold offers multiple sites for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. Derivatization strategies typically focus on three main areas: the aldehyde group, the aromatic benzene ring, and the heterocyclic isothiazole ring.

Modification of the Aldehyde Group: The carbaldehyde at the C-6 position is a key point for diversification. It readily reacts with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. nih.govnih.gov These new C=N bonds can introduce a wide variety of substituents, significantly altering the molecule's size, polarity, and hydrogen-bonding capabilities. For example, the synthesis of benzo[d]thiazole-hydrazone analogues has been a successful strategy for generating compounds with potent antibacterial and antifungal activities. nih.gov

Substitution on the Benzene Ring: The benzene portion of the scaffold can be substituted with various functional groups to modulate the electronic properties and steric profile of the molecule. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), hydroxyl groups) can influence the molecule's interaction with its biological target. nih.gov These substitutions have been shown to be critical in tuning the potency and spectrum of activity in related benzothiazole series. benthamscience.com

Functionalization of the Heterocyclic Ring: While modifications directly on the isothiazole ring of the parent scaffold are less common starting from the 6-carbaldehyde, building the scaffold from scratch allows for substituents at other positions. For instance, installing a trifluoromethyl group at the 3-position of the benzo[d]isothiazole scaffold has been achieved, creating novel analogues for biological testing. arkat-usa.org

A common overarching strategy is scaffold hopping, where the core structure is kept while peripheral functionalities are extensively varied to discover optimal target interactions. nih.gov For example, coupling carboxylic acid derivatives of the benzothiazole scaffold with various amines or piperazine (B1678402) derivatives has been used to generate libraries of BCL-2 inhibitors. nih.gov These established synthetic approaches highlight the chemical tractability of the scaffold for generating diverse analogues aimed at improving therapeutic potential.

Pharmacophore Modeling and Ligand-Based Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based design approaches, such as pharmacophore modeling, become essential tools for drug discovery. researchgate.net A pharmacophore model represents the key steric and electronic features that a molecule must possess to bind to a specific target and elicit a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. researchgate.net

For scaffolds related to benzo[d]isothiazole, pharmacophore modeling has been successfully applied to guide the design of new, more potent inhibitors. For a series of benzothiazole derivatives targeting the p56lck enzyme, a six-point pharmacophore hypothesis (AADHRR.15) was developed. researchgate.net This model comprised two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). The model demonstrated a high correlation with the experimental biological data and was used to create a 3D-QSAR model for predicting the activity of new compounds. researchgate.net

Ligand-based discovery can also involve a "deconstruction approach," where a complex lead molecule is simplified to a new, more synthetically accessible scaffold that retains the key pharmacophoric elements. nih.gov This strategy was used to move from complex phenolnaphthalein-based thymidylate synthase inhibitors to simpler scaffolds, which were then used to design new libraries of potential inhibitors. nih.gov Such approaches, which rely on the structural information of known active ligands, are invaluable for optimizing scaffolds like this compound, allowing for the rational design of derivatives with improved potency and target specificity. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a lead compound influence its biological activity.

The biological potency of derivatives based on the benzo[d]isothiazole scaffold is highly sensitive to the nature and position of substituents on the aromatic ring. SAR studies on related benzothiazole-hydrazone analogues revealed clear trends regarding the electronic properties of these substituents. nih.gov

Electronic Nature: The introduction of electron-donating groups (EDGs) such as hydroxyl (-OH) and methoxy (-OCH3) onto the phenyl ring of the hydrazone moiety generally led to an increase in antibacterial activity. Conversely, incorporating electron-withdrawing groups (EWGs) like chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) tended to enhance antifungal activity. nih.gov This suggests that the electronic landscape of the molecule plays a crucial role in its specific antimicrobial profile.

Substituent Position: The position of the substituent is also critical. For example, in a series of benzothiazole-phenyl analogs designed as dual sEH/FAAH inhibitors, the placement of trifluoromethyl groups was well-tolerated at the ortho and para positions of an aromatic ring substituent. nih.gov

Steric Hindrance: The size and bulkiness of substituents can impact how a molecule fits into a target's binding site. In some cases, larger, more complex substituents, such as indole (B1671886) or thiophene (B33073) rings, have resulted in excellent antimicrobial activity, indicating that the binding pocket can accommodate these larger groups. nih.gov However, simple aliphatic substituents on the hydrazone nitrogen resulted in a complete loss of both antibacterial and antifungal activity, highlighting the need for specific aromatic or heteroaromatic features for potency. nih.gov

The following table summarizes SAR findings for a series of benzo[d]thiazole-hydrazones, illustrating the impact of substituents on antimicrobial activity.

Compound IDSubstituent (R) on Phenyl RingActivity
13 4-OHSuperior antibacterial potency
14 2-OHSuperior antibacterial potency
19 2-Cl, 6-FSuperior antibacterial potency
9 4-ClGood antifungal activity
11 4-NO2Good antifungal activity
28 Thiophene ringGood antimicrobial activity
30 Indole ringGood antimicrobial activity
24-26 Aliphatic groupsNo activity observed
Data derived from a study on benzo[d]thiazole-hydrazone analogues. nih.gov

Chemical modification of the benzo[d]isothiazole scaffold can also be used to finely tune a compound's selectivity for a specific biological target, which is crucial for minimizing off-target effects. A compelling example is the development of selective inhibitors for human carbonic anhydrase (hCA) isoforms. nih.gov

In a study of benzothiazole-6-sulphonamides—close structural analogues of benzo[d]isothiazole derivatives—a series of compounds incorporating cyclic guanidine (B92328) groups were synthesized and tested against four hCA isoforms (hCA I, II, IV, and VII). The results showed that compounds with a primary sulfonamide group were potent inhibitors of hCA II and hCA VII, with inhibition constants (KIs) in the low nanomolar to micromolar range. nih.gov Crucially, these same compounds were inactive against hCA IV and were less potent inhibitors of the cytosolic hCA I isoform. This differential activity demonstrates that specific structural modifications can impart significant selectivity. The derivatives reported in the study were highlighted as potential leads for designing even more potent and selective inhibitors of hCA II and VII, which are targets for conditions like neuropathic pain. nih.gov

In Silico Approaches: Molecular Docking and Virtual Screening of this compound Derivatives

In silico methods like molecular docking and virtual screening are indispensable in modern drug discovery for rapidly assessing the potential of new compounds and prioritizing them for synthesis and biological testing. wjarr.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions. wjarr.comnih.gov This technique has been widely applied to derivatives of the benzo[d]isothiazole and related benzothiazole scaffolds to elucidate their mechanism of action. For instance, docking studies of benzothiazole-hydrazones into the active site of microbial enzymes helped to rationalize their observed antimicrobial activity, with the best compounds showing the highest glide G-scores. nih.gov Similarly, docking of novel benzothiazole derivatives into the ATP binding site of the p56lck enzyme provided insights into the structural requirements for kinase inhibition. biointerfaceresearch.com In another study, docking was used to investigate the binding mode of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives in tubulin, with the computational results complementing the experimental anti-proliferative data. researchgate.net

Virtual screening involves computationally searching large compound libraries to identify molecules that are likely to bind to a target of interest. This approach allows researchers to efficiently screen thousands or even millions of compounds, including virtual derivatives of a lead scaffold like this compound, before committing to resource-intensive chemical synthesis. researchgate.net

The table below presents examples of docking scores for various benzothiazole derivatives against different protein targets, illustrating the application of this in silico technique.

Derivative ClassProtein TargetDocking Score (Example)Reference
Benzothiazole-hydrazonesFungal proteinHigh Glide G-Score nih.gov
Designed Benzothiazole DerivativesGABA-AT (1OHV)-121.56 (MolDock Score) wjarr.com
Benzothiazole-based BCL-2 InhibitorsBCL-2-67.57 kcal/mol (C-Docker) nih.gov
Benzothiazole-Thiazole Hybridsp56lckCompetitive Inhibition biointerfaceresearch.com
Docking scores are method-dependent and serve for relative comparison within a study.

These computational approaches accelerate the drug design cycle by providing a rational basis for selecting which derivatives of the this compound scaffold should be synthesized and evaluated, ultimately saving time and resources.

Prediction of Ligand-Target Binding Affinities

Saccharin (B28170) (1,2-benzisothiazol-3(2H)-one-1,1-dioxide), a related benzo[d]isothiazole derivative, and its analogues have been studied for their binding to various isoforms of carbonic anhydrase (CA), an enzyme family implicated in several diseases. researchgate.netnih.gov The binding affinities of these compounds have been determined using methods like the fluorescent thermal shift assay (FTSA) and isothermal titration calorimetry (ITC). researchgate.net For instance, saccharin itself binds weakly to several CA isoforms, with affinities in the millimolar range. researchgate.net However, modifications to the saccharin scaffold can significantly alter these binding affinities.

A study on the thermodynamics of saccharin and its derivatives binding to five different CA isoforms provides specific data on their Gibbs free energy of binding (ΔG), which is a measure of binding affinity. The lower the ΔG value, the stronger the binding affinity.

CompoundTarget (Carbonic Anhydrase Isoform)Gibbs Free Energy of Binding (ΔG) in kJ/molReference
SaccharinCA I-16.3 researchgate.net
SaccharinCA II-16.3 researchgate.net
SaccharinCA VII-18.4 researchgate.net
SaccharinCA XII-22.6 researchgate.net
SaccharinCA XIII-19.2 researchgate.net
Saccharin Derivative 3CA I-16.7 researchgate.net
Saccharin Derivative 3CA II-18.0 researchgate.net
Saccharin Derivative 3CA VII-20.9 researchgate.net
Saccharin Derivative 3CA XII-24.3 researchgate.net
Saccharin Derivative 3CA XIII-21.3 researchgate.net
Saccharin Derivative 4CA I-17.6 researchgate.net
Saccharin Derivative 4CA II-18.8 researchgate.net
Saccharin Derivative 4CA VII-22.6 researchgate.net
Saccharin Derivative 4CA XII-27.2 researchgate.net
Saccharin Derivative 4CA XIII-24.3 researchgate.net

These findings underscore how substitutions on the core benzo[d]isothiazole-like scaffold can modulate binding affinity to specific biological targets. Although this data is for saccharin derivatives, it highlights the principle that the benzo[d]isothiazole core can serve as a foundation for developing compounds with tailored binding affinities.

Identification of Key Intermolecular Interactions with Biological Receptors

The biological activity of benzo[d]isothiazole derivatives is determined by their specific interactions with amino acid residues within the binding sites of their target receptors. Molecular docking and molecular dynamics (MD) simulations are powerful tools used to elucidate these key intermolecular interactions, which can include hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges. nih.gov

A notable example is the study of benzo[d]isothiazole derivatives as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical target in cancer immunotherapy. nih.gov One of the synthesized derivatives, compound D7, demonstrated potent inhibitory activity. nih.gov Detailed molecular modeling studies revealed the specific interactions between D7 and the PD-L1 protein. nih.gov

The key intermolecular interactions for this benzo[d]isothiazole derivative include:

Hydrophobic Interactions : A biphenyl (B1667301) group on the derivative interacts with several hydrophobic residues in the PD-L1 binding pocket, namely Ile54A, Tyr56A, Met115A, Ala121A, Ile54B, Met115B, and Ala121B. nih.gov

π-π Stacking : A bromobenzene (B47551) moiety on the compound forms a π-π stacking interaction with the aromatic ring of the amino acid Tyr56B. nih.gov

Hydrogen Bonds and Salt Bridges : An l-serine (B559523) moiety on the derivative forms crucial hydrogen bonds and salt bridge interactions with Asp122A and Lys124A residues of the PD-L1 protein. nih.gov

These interactions are crucial for the high binding affinity and inhibitory activity of the compound.

Similarly, studies on the related benzothiazole scaffold also highlight the importance of specific intermolecular interactions. For instance, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamide compounds, the solid-state architecture was found to be dominated by N−H···N and C−H···O intermolecular hydrogen bonds. mdpi.com While these are not interactions with a biological receptor, they demonstrate the capability of the core structure to participate in such bonding.

Type of InteractionInteracting Group on Benzo[d]isothiazole Derivative (Compound D7)Interacting Residues on Biological Receptor (PD-L1)Reference
Hydrophobic InteractionsBiphenyl groupIle54A, Tyr56A, Met115A, Ala121A, Ile54B, Met115B, Ala121B nih.gov
π-π StackingBromobenzene moietyTyr56B nih.gov
Hydrogen Bond & Salt Bridgel-serine moietyAsp122A, Lys124A nih.gov

The understanding of these specific intermolecular interactions is fundamental for the rational design of new, more potent, and selective benzo[d]isothiazole-based therapeutic agents.

Advanced Spectroscopic Characterization of Benzo D Isothiazole 6 Carbaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for delineating the precise connectivity and chemical environment of atoms within a molecule. For benzo[d]isothiazole-6-carbaldehyde and its derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of benzo[d]isothiazole derivatives provide a wealth of information regarding the electronic environment of the constituent atoms. While specific data for this compound is not extensively reported, analysis of related structures allows for the prediction of its spectral features.

In ¹H NMR, the aromatic protons of the benzo[d]isothiazole ring system typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. nih.gov The introduction of a carbaldehyde group at the 6-position is expected to deshield the adjacent protons due to its electron-withdrawing nature. The aldehydic proton itself would appear as a distinct singlet further downfield, likely above δ 9.5 ppm.

The ¹³C NMR spectrum offers complementary information. The carbon atoms of the benzothiazole (B30560) ring in derivatives typically appear in the range of δ 120-175 ppm. rsc.org The carbonyl carbon of the aldehyde group is anticipated to have a characteristic chemical shift in the region of δ 185-195 ppm. The chemical shifts of the aromatic carbons are influenced by the substituent, with the carbon atom directly attached to the aldehyde group (C-6) and the ortho and para carbons experiencing noticeable shifts. For instance, in 6-nitro-2-phenylbenzo[d]thiazole, the carbon atoms of the benzothiazole moiety show a range of chemical shifts reflecting the electronic effects of the nitro group. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic H> 9.5-
Aromatic H7.0 - 9.0-
Carbonyl C-185 - 195
Aromatic C-120 - 175

Note: These are predicted values based on the analysis of analogous compounds.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To definitively assign the proton and carbon signals and to establish the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the aromatic ring system.

HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons and for confirming the position of the aldehyde group by observing correlations from the aldehydic proton to the carbons of the benzene (B151609) ring.

The application of these 2D NMR techniques has been demonstrated in the complete spectral assignment of various benzo[d]isothiazole derivatives, providing a robust methodology for the structural confirmation of new analogs. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. For this compound, these techniques would provide clear evidence for the key structural motifs.

The most prominent and diagnostic absorption in the IR spectrum would be the carbonyl (C=O) stretching vibration of the aldehyde group. For aromatic aldehydes, this band typically appears in the range of 1710-1685 cm⁻¹. orgchemboulder.comlibretexts.org The conjugation of the aldehyde with the aromatic ring system lowers the frequency compared to saturated aldehydes. libretexts.orgpressbooks.pub Another characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde group, which usually gives rise to one or two bands of moderate intensity in the region of 2830-2695 cm⁻¹. orgchemboulder.com

The IR spectrum would also display bands corresponding to the vibrations of the benzo[d]isothiazole core. These include C=C stretching vibrations of the aromatic ring, typically found in the 1600-1450 cm⁻¹ region, and C-H bending vibrations. rsc.org

Raman spectroscopy, being complementary to IR, would also be valuable. The C=S and S-N stretching vibrations of the isothiazole (B42339) ring, which can sometimes be weak in the IR spectrum, may show stronger signals in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
AldehydeC=O Stretch1710 - 1685
AldehydeC-H Stretch2830 - 2695
Aromatic RingC=C Stretch1600 - 1450
Aromatic RingC-H Bending900 - 675

Note: These are expected ranges based on data for analogous aromatic aldehydes and benzothiazole derivatives. orgchemboulder.compressbooks.publmu.edu

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the elemental composition.

For this compound (C₈H₅NOS), the expected molecular ion peak [M]⁺ would be observed, and its high-resolution mass would be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of benzisothiazole derivatives often involves the cleavage of the heterocyclic ring and the loss of small neutral molecules. The differentiation between isomeric structures of related heterocyclic systems has been successfully achieved by analyzing their fragmentation patterns. nih.gov The presence of the aldehyde group would likely lead to characteristic fragmentation pathways, such as the loss of a hydrogen radical (H•) or a formyl radical (•CHO).

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

Although the crystal structure of this compound is not specifically reported, X-ray diffraction studies on various benzo[d]isothiazole derivatives have been conducted. rsc.org These studies reveal the planarity of the benzo[d]isothiazole ring system and provide insights into the packing of these molecules in the crystal lattice, which is often governed by π-π stacking interactions and weak hydrogen bonds. For this compound, X-ray crystallography would confirm the conformation of the aldehyde group relative to the heterocyclic ring and detail the intermolecular interactions in the solid state.

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its optical properties. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of benzo[d]isothiazole and its derivatives typically exhibits multiple absorption bands corresponding to π → π* transitions within the aromatic system. nist.gov The position and intensity of these bands are influenced by the substituents on the ring. The introduction of a carbaldehyde group, which acts as a chromophore and an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo[d]isothiazole. This is due to the extension of the conjugated π-system. The study of UV-Vis absorption properties of various substituted benzothiazoles has shown that the nature and position of the substituent significantly affect the electronic transitions. researchgate.netresearchgate.net

Catalytic Applications and Transformations Involving Benzo D Isothiazole 6 Carbaldehyde

Organocatalysis Utilizing Benzo[d]isothiazole-Derived Catalysts

A thorough search of scientific databases and chemical literature yielded no specific examples of organocatalysts derived from Benzo[d]isothiazole-6-carbaldehyde. While the broader field of organocatalysis is extensive, the application of this particular heterocyclic aldehyde as a catalyst or a precursor to a catalyst is not documented.

Enantioselective and Diastereoselective Reactions

There is no available scientific literature detailing the use of catalysts derived from this compound for enantioselective or diastereoselective reactions. Consequently, no research findings or data tables on this topic can be presented.

Metal-Catalyzed Transformations Involving Benzo[d]isothiazole Ligands

While benzo[d]isothiazole derivatives have been explored as ligands in metal-catalyzed reactions, there is a lack of specific research detailing the use of this compound as a ligand in such transformations. The aldehyde functionality could potentially be modified to create a chelating ligand, but studies describing the synthesis and catalytic application of such specific ligands are not present in the current body of scientific literature.

Palladium-Catalyzed Cross-Coupling Reactions

No studies have been found that specifically describe the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions. Therefore, no data on its performance in such catalytic systems can be provided.

Copper-Catalyzed Reactions

The scientific literature does not report the application of this compound as a ligand in copper-catalyzed reactions. As a result, there are no research findings or comparative data to present in a table.

Design of Benzo[d]isothiazole-Based Metal Complexes as Catalysts

There is no available research on the design, synthesis, and catalytic application of metal complexes based specifically on the this compound scaffold. The potential for this compound to act as a precursor for catalytically active metal complexes remains unexplored in the scientific literature.

Sustainable Catalytic Approaches for Synthesis and Derivatization of this compound

The development of sustainable chemical processes is a paramount goal in modern organic synthesis, driven by the need to minimize environmental impact and enhance resource efficiency. For a specialized molecule such as this compound, sustainable catalytic approaches for its synthesis and subsequent transformations are of significant interest. These strategies focus on the use of renewable resources, energy-efficient reaction conditions, and catalysts that are recyclable and environmentally benign. While direct research on sustainable methods for this specific compound is limited, principles derived from the synthesis of the benzo[d]isothiazole core and the formylation of aromatic systems, as well as green derivatization techniques, can be applied.

Sustainable Synthesis of the Benzo[d]isothiazole Core

The construction of the benzo[d]isothiazole scaffold is the initial step in the synthesis of this compound. Traditional methods often rely on stoichiometric reagents and harsh conditions. Modern catalytic approaches, however, offer more sustainable alternatives. An overview of recent advancements in the synthesis of benzo[d]isothiazoles highlights several catalytic systems that could be adapted for a greener synthesis of the 6-carbaldehyde derivative. arkat-usa.org

For instance, copper-catalyzed methods have been extensively used for the assembly of benzo[d]isothiazolones. arkat-usa.org A notable development is a procedure using a copper(II) salt for the synthesis of benzo[d]isothiazoles from 2-bromo-N-arylbenzimidamides and sulfur powder under aerobic conditions. arkat-usa.org The use of earth-abundant and relatively non-toxic copper is a step towards sustainability. Furthermore, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur represents an efficient C-H activation strategy for constructing the benzo[d]isothiazole ring system. arkat-usa.org

To enhance the sustainability of these processes, several green chemistry principles can be incorporated. numberanalytics.com These include the use of recyclable catalysts, biomass-derived solvents, and energy-efficient activation methods like microwave irradiation. For example, a catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles has been achieved in green media under microwave irradiation, suggesting that similar conditions could be explored for the synthesis of the benzo[d]isothiazole core. nih.gov

The following table outlines potential catalytic systems for the synthesis of a benzo[d]isothiazole precursor, based on analogous reactions.

Catalyst SystemSubstratesReaction ConditionsYieldSustainable AspectsReference
Copper(II) salt2-bromo-N-arylbenzimidamide, Sulfur powderAlkaline, aerobic, DMFGoodUse of a less toxic metal catalyst arkat-usa.org
[Cp*Rh(MeCN)₃][SbF₆]₂/AgOAcBenzimidate, Elemental sulfurPhCF₃, 100 °CHighC-H activation, high atom economy arkat-usa.org
Catalyst-free2-aminobenzothiazole (B30445), 2-bromo acetophenoneH₂O-IPA (1:1), Microwave, 100 °CHighGreen solvent, energy-efficient nih.gov

Sustainable Introduction of the Carbaldehyde Group

Once the benzo[d]isothiazole core is formed, the next step is the introduction of the carbaldehyde group at the 6-position. Traditional formylation methods often involve toxic reagents like carbon monoxide or harsh conditions. Sustainable alternatives focus on catalytic C-H formylation or the use of greener formylating agents.

Palladium-catalyzed formylation of aryl halides using formic acid as a CO source is a promising green alternative. researchgate.net A phosphine-free palladium-based catalytic system with DABCO as a base and ligand has been developed for such transformations. researchgate.net Another innovative approach involves the use of visible light to induce the decarboxylation of arylacetic acids to form aromatic aldehydes, offering a mild and green synthetic route. google.com

The following table summarizes potential sustainable formylation methods applicable to a benzo[d]isothiazole substrate.

Catalyst SystemFormyl SourceReaction ConditionsSustainable AspectsReference
Pd(OAc)₂/DABCOFormic acidDCC as activator, PEGPhosphine-free, use of a green C1 source researchgate.net
PhotosensitizerArylacetic acidVisible light, solventMetal-free, mild conditions, energy-efficient google.com
ElectrochemicalMethanolN-hydroxyphthalimide (NHPI) as catalystTransition-metal and oxidant-free organic-chemistry.org

Sustainable Derivatization of the Carbaldehyde

The carbaldehyde group in this compound is a versatile handle for further chemical modifications. Green chemistry offers several catalytic approaches for the sustainable derivatization of aldehydes.

One such method is bioreduction, which utilizes enzymes or whole organisms to reduce aldehydes to alcohols. An extract of Aloe vera has been successfully used for the fast and simple bioreduction of various aromatic aldehydes to their corresponding alcohols under microwave irradiation. This method avoids the use of metal hydrides and organic solvents.

Mechanochemistry is another green technique that involves solvent-free or low-solvent reactions induced by mechanical force. The mechanochemical allylation of aldehydes using potassium allyltrifluoroborate in the presence of water or a lanthanide catalyst is a highly efficient and selective method for forming homoallylic alcohols. nih.gov This approach aligns with several green chemistry principles, including energy efficiency and the use of non-toxic reagents and media. nih.gov

The following table provides examples of sustainable derivatization reactions for an aromatic aldehyde like this compound.

Reaction TypeCatalyst/ReagentReaction ConditionsProductSustainable AspectsReference
BioreductionAloe vera extractAqueous suspension, MicrowaveAromatic alcoholBiocatalysis, green solvent, energy-efficient
Mechanochemical AllylationPotassium allyltrifluoroborate, Lanthanide catalystLiquid-assisted grinding (water) or aqueous stirringHomoallylic alcoholMechanochemistry, use of a green solvent, non-toxic byproducts nih.gov

Future Research Directions and Emerging Opportunities for Benzo D Isothiazole 6 Carbaldehyde

Exploration of Unconventional Synthetic Pathways

While classical methods for constructing the benzo[d]isothiazole ring system exist, future research will likely focus on more efficient, sustainable, and unconventional synthetic strategies to access Benzo[d]isothiazole-6-carbaldehyde and its derivatives. chemicalbook.com Current strategies often involve the cyclization of appropriately substituted thioamide precursors. vulcanchem.com However, adapting modern synthetic methodologies could provide novel and more direct routes.

Future synthetic explorations could include:

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H activation and subsequent formylation of a pre-formed benzo[d]isothiazole ring would be a highly atom-economical approach. Research into palladium, rhodium, or iridium catalysis could uncover selective methods to introduce the aldehyde group at the C-6 position, bypassing the need for multi-step syntheses involving pre-functionalized aromatic precursors. Recent advances in palladium-catalyzed decarbonylative C-H functionalization of azoles offer a precedent for such strategies. acs.org

Photoredox and Electrochemical Synthesis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging complex bonds under mild conditions. Developing a photocatalytic cycle for the construction of the isothiazole (B42339) ring or for the introduction of the formyl group could lead to more environmentally benign synthetic protocols. Similarly, electrochemical methods, such as the dehydrogenative cyclization of 2-mercaptobenzamides, could be adapted and optimized for this specific target molecule. nih.govrsc.org

Flow Chemistry Synthesis: Continuous flow processing can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates or precise temperature management. Developing a multi-step flow synthesis for this compound would enable on-demand production and facilitate rapid library synthesis for screening purposes.

A summary of potential modern synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Unconventional Synthetic Pathways

Synthetic Strategy Potential Advantages Key Challenges
C-H Functionalization High atom economy, reduced step count Achieving high regioselectivity at the C-6 position
Photoredox/Electrochemistry Mild reaction conditions, sustainable Substrate scope, optimization of quantum/electrical yield

Development of Predictive Computational Models for Structure and Reactivity

Computational chemistry provides invaluable insights into molecular properties, guiding experimental design and accelerating discovery. Density Functional Theory (DFT) has been successfully employed to study the structure, stability, and reactivity of benzothiazole (B30560) and benzoxazole (B165842) derivatives. scirp.orgscirp.orgnih.govresearchgate.net These studies often analyze frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and global reactivity descriptors to predict the most likely sites for electrophilic and nucleophilic attack. scirp.orgscirp.org

Future efforts should focus on creating highly-tuned predictive models specifically for this compound:

Advanced DFT and Ab Initio Methods: Moving beyond standard DFT functionals to more accurate, computationally intensive methods can provide a better understanding of the electronic structure and excited-state properties, which is crucial for designing applications in optoelectronics. researchgate.net

Machine Learning (ML) and QSAR: By generating a large dataset of calculated properties for a virtual library of this compound derivatives, machine learning algorithms can be trained to predict reactivity, solubility, or biological activity. Quantitative Structure-Activity Relationship (QSAR) models can rapidly screen new designs and prioritize synthetic targets. nih.gov

Reaction Mechanism Simulation: Simulating the energy profiles of potential reactions involving the aldehyde group can predict reaction outcomes, identify potential byproducts, and guide the optimization of reaction conditions for derivatization.

Table 2: Key Computational Descriptors and Their Significance

Descriptor Definition Predicted Property
HOMO-LUMO Gap Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals Chemical reactivity and stability nih.gov
Molecular Electrostatic Potential (MEP) 3D map of electrostatic potential on the electron density surface Sites for electrophilic and nucleophilic attack scirp.orgscirp.org
Global Hardness (η) Resistance to change in electron distribution Molecular stability and reactivity scirp.org

Rational Design of Multi-Targeted Ligands and Probes

The complexity of diseases like cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets. nih.govnih.govtandfonline.com The benzothiazole and benzo[d]isothiazole scaffolds are considered "privileged structures" for this purpose, with derivatives showing activity against targets like cholinesterases (AChE, BuChE), monoamine oxidase (MAO), and various protein kinases. nih.govuniba.itmdpi.com

The aldehyde group of this compound is a key enabler for creating novel MTDLs and chemical probes. Its reactivity allows for straightforward conjugation to other pharmacophores via reactions like Schiff base formation or reductive amination.

Future opportunities include:

Neurodegenerative Disease Therapeutics: Design MTDLs that combine the benzo[d]isothiazole core (targeting, for example, amyloid-beta aggregation or BACE1) with moieties known to inhibit other key enzymes in Alzheimer's or Parkinson's disease. mdpi.com The aldehyde can serve as a linker to connect to fragments that inhibit AChE or MAO-B. nih.govuniba.it

Anticancer Agents: Develop conjugates that link the benzo[d]isothiazole scaffold, known to exhibit antiproliferative properties, to molecules that target other cancer hallmarks, such as angiogenesis or cell cycle regulation. researchgate.netnih.gov

Chemical Biology Probes: The aldehyde can be used to attach fluorophores, biotin (B1667282) tags, or photo-crosslinkers. This would create powerful chemical probes to visualize cellular processes, identify novel protein targets of the benzo[d]isothiazole scaffold, or map drug-target interactions in living systems.

Integration into Advanced Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, functional architectures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The structural features of this compound—a planar aromatic system, heteroatoms capable of coordination, and a polar aldehyde group—make it an excellent candidate for building advanced supramolecular materials.

Emerging opportunities in this domain include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the isothiazole ring and the oxygen of the aldehyde can act as coordination sites for metal ions. By designing appropriate multitopic organic linkers derived from this compound, it may be possible to construct novel MOFs with tailored porosity, catalytic activity, or sensing capabilities.

Liquid Crystals: The rigid, planar structure of the benzo[d]isothiazole core is a common feature in liquid crystalline molecules (mesogens). Derivatization of the aldehyde group with long alkyl chains or other mesogenic units could lead to new classes of liquid crystals for display technologies or smart materials.

Self-Assembled Monolayers (SAMs): The aldehyde group can be used to covalently anchor the molecule to functionalized surfaces (e.g., aminated silica (B1680970) or gold). This could enable the formation of highly ordered SAMs, with potential applications in molecular electronics, biosensors, or for modifying surface properties.

Interdisciplinary Applications in Chemical Biology and Advanced Functional Materials

The unique combination of a biologically active heterocycle and a reactive chemical handle in this compound positions it at the intersection of chemical biology and materials science.

In Chemical Biology: Beyond MTDLs, the compound could be a starting point for activity-based probes to profile enzyme families like dehydrogenases or reductases that interact with aldehydes. Furthermore, its derivatives could be explored as genotoxic agents or DNA-damaging compounds for therapeutic purposes, building on initial studies of related structures. nih.govnih.gov Benzisothiazolones have recently been identified as inhibitors of HIV-1 reverse transcriptase, opening another avenue for therapeutic development. mdpi.com

In Advanced Functional Materials: The benzo[d]isothiazole core is part of a class of compounds investigated for their electronic properties. researchgate.net The aldehyde group allows for the synthesis of conjugated polymers through condensation reactions (e.g., with diamines or dihydrazides). These new polymers could be investigated for applications as organic semiconductors, electroluminescent materials in OLEDs, or as active components in chemical sensors where the reaction with an analyte would modulate the polymer's electronic or optical properties. The parent compound, benzisothiazolinone, is already widely used as a preservative in materials like paints and inks, suggesting the inherent stability and compatibility of the scaffold in material formulations. wikipedia.org

Q & A

Q. What are the recommended synthetic routes for Benzo[d]isothiazole-6-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via catalytic oxidation of its alcohol precursor. For example, manganese(IV) oxide (MnO₂) in dichloromethane at room temperature for 2 hours achieves ~85% yield, while ruthenium-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)(pydic)]) with hydrogen peroxide at 50°C for 5.5 hours yield ~70% . Solvent choice (polar vs. non-polar) and catalyst loading significantly affect reaction efficiency and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm functional groups and High-Performance Liquid Chromatography (HPLC) to assess purity (>98%). Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies aldehyde C=O stretching (~1700 cm⁻¹) and isothiazole ring vibrations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors. Store the compound in airtight containers at 4°C, away from oxidizing agents. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The aldehyde group acts as an electrophilic site, while the isothiazole ring’s electron-deficient nature facilitates nucleophilic aromatic substitution. Density Functional Theory (DFT) calculations (B3LYP/6-31G level) reveal a LUMO energy of -2.1 eV, favoring interactions with electron-rich coupling partners like arylboronic acids. Optimize reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at 80°C .

Q. What strategies resolve contradictions in reported biological activity data for Benzo[d]isothiazole derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity often arise from assay variability (e.g., MIC vs. IC50) or impurities. Cross-validate results using orthogonal assays (e.g., broth microdilution for antimicrobial activity and ELISA for cytokine inhibition). Ensure compound purity via HPLC and control for solvent effects (e.g., DMSO cytotoxicity) .

Q. How can this compound be integrated into host materials for organic electronics?

  • Methodological Answer : Its electron-deficient isothiazole core enhances electron transport in bipolar host materials for OLEDs. Blend with carbazole donors (e.g., CzBBIT) to achieve triplet energies (ET) >3.0 eV. Solution-processed films (spin-coating at 2000 rpm) with 10 wt% TADF emitters (e.g., IAcTr-out) yield external quantum efficiencies (EQE) up to 23.3% .

Q. What computational tools predict the solubility and stability of this compound in aqueous media?

  • Methodological Answer : Use Quantitative Structure-Property Relationship (QSPR) models or COSMO-RS simulations to estimate log P (octanol-water partition coefficient) and aqueous solubility. Experimental validation via shake-flask method (log P = 1.8) aligns with predictions. Stability assays (pH 1–13, 37°C) show degradation <5% over 24 hours at pH 7 .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound in cytotoxicity assays?

  • Methodological Answer : Use a logarithmic concentration range (1 nM–100 µM) with triplicate wells in MTT assays. Include positive controls (e.g., doxorubicin) and normalize to vehicle-treated cells. EC50 values should be calculated using nonlinear regression (four-parameter logistic model) .

Q. What techniques mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Standardize catalyst activation (e.g., dry MnO₂ under vacuum) and solvent drying (molecular sieves). Monitor reaction progress via thin-layer chromatography (TLC, Rf = 0.4 in ethyl acetate/hexane 1:3). Implement Quality-by-Design (QbD) principles to optimize critical parameters (temperature, stirring rate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.